1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid
Description
The compound 1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid (hereafter referred to as Compound A) is a highly complex organic molecule characterized by a peptide backbone with multiple functional groups, including pyrrolidine rings, carboxylic acids, and diaminomethylideneamino (guanidino) moieties.
This article compares Compound A with structurally analogous compounds, focusing on molecular features, bioactivity, synthesis, and applications.
Properties
IUPAC Name |
1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39N9O10/c1-11(28-19(38)12(29-16(34)9-24)4-2-6-27-23(25)26)18(37)30-13(8-17(35)36)20(39)31-14(10-33)21(40)32-7-3-5-15(32)22(41)42/h11-15,33H,2-10,24H2,1H3,(H,28,38)(H,29,34)(H,30,37)(H,31,39)(H,35,36)(H,41,42)(H4,25,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCJRGURCDKCPCI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)N1CCCC1C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39N9O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid involves multiple steps, each requiring precise reaction conditions. The process typically starts with the preparation of intermediate compounds through a series of condensation and coupling reactions. Key reagents include amino acids, protecting groups, and coupling agents such as carbodiimides. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods enhance efficiency and yield while maintaining the compound’s purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required standards for research and application.
Chemical Reactions Analysis
Types of Reactions
1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amino and carboxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids and bases, oxidizing agents, and reducing agents. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
The compound 1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid is a complex peptide structure that has garnered attention in various scientific fields, particularly in medicinal chemistry, biotechnology, and drug delivery systems. This article explores its applications based on current research findings.
Drug Delivery Systems
One of the primary applications of this compound is in the development of advanced drug delivery systems. Its peptide nature allows for targeted delivery of therapeutic agents, particularly in cancer treatment and other chronic diseases. The ability to modify the compound for specific drug conjugation enhances its efficacy and reduces side effects.
Case Study: Targeted Cancer Therapy
Research indicates that peptide-based drug delivery systems can significantly improve the targeting of chemotherapeutic agents to tumor sites, thereby enhancing treatment outcomes while minimizing systemic toxicity .
Biochemical Research
The compound serves as a valuable tool in biochemical research, particularly in studies involving protein interactions and enzymatic activities. Its structure can mimic natural substrates, facilitating the investigation of enzyme kinetics and mechanisms.
Case Study: Enzyme Kinetics
In studies examining the interaction between enzymes and substrates, this compound has been utilized to elucidate mechanisms of action for various proteases, providing insights into their roles in physiological processes .
Therapeutic Applications
This compound also shows promise in therapeutic applications beyond drug delivery. Its structural components suggest potential uses in treating metabolic disorders and as a modulator for various signaling pathways.
Case Study: Metabolic Disorders
Preliminary studies have demonstrated the compound's ability to influence metabolic pathways, indicating its potential use in managing conditions such as diabetes and obesity by modulating insulin sensitivity .
Organoid Development
Recent advancements have highlighted the role of this compound in organoid technology, which involves creating miniaturized and simplified versions of organs in vitro. This application is crucial for drug testing and disease modeling.
Case Study: Organoid Models
Research has shown that peptides similar to this compound can enhance the growth and functionality of organoids derived from stem cells, providing a platform for studying human diseases and testing new drugs .
Mechanism of Action
The mechanism of action of 1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s multiple functional groups allow it to form hydrogen bonds, ionic interactions, and covalent bonds with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural Comparison
Key Structural Features of Compound A
- Backbone: Peptide chain with alternating propanoyl and pentanoyl units.
- Functional Groups: Two pyrrolidine-2-carboxylic acid termini. Multiple carboxylic acid (-COOH) and hydroxy (-OH) groups. Diaminomethylideneamino (guanidino) group, characteristic of arginine analogs.
- Molecular Weight : Estimated >800 Da (based on analogs in ).
Similar Compounds
Compound B ()
Structure :
- Contains phenyl and hydroxyphenyl substituents.
- Shorter peptide chain but includes a pyrrolidine ring.
Key Differences : - Increased hydrophobicity due to aromatic groups.
- Lacks the diaminomethylideneamino group.
Compound C ()
Structure :
- Oligopeptide with imidazole and tetrazatricyclic moieties.
- Includes a 2-methylpropyl group.
Key Differences : - Larger molecular weight (>1,200 Da) and more rigid cyclic structures.
- Potential for metal coordination via imidazole.
Compound D ()
Structure :
- Pentacarboxylic acid with hydroxy and oxopyrrolidine groups.
Key Differences : - Fewer peptide bonds but more carboxylic acids, enhancing water solubility.
Bioactivity and Mechanisms
While direct bioactivity data for Compound A are unavailable, insights can be inferred from related compounds:
- Guanidino Groups: Present in Compound A and arginine analogs, these groups are critical in nitric oxide synthase (NOS) interactions and cell signaling .
- Ferroptosis Induction : Compounds with similar peptide backbones (e.g., ) may trigger ferroptosis, a form of iron-dependent cell death, though this requires experimental validation.
- Enzyme Inhibition : Oligopeptides like Compound C () often inhibit proteases or kinases due to structural mimicry.
Stability Comparisons
| Compound | Stability Issues |
|---|---|
| A | Susceptible to hydrolysis at peptide bonds; stabilized by pyrrolidine rigidity. |
| B | Enhanced stability due to aromatic groups but prone to oxidation. |
| C | High stability from cyclic structures; potential aggregation in aqueous solutions. |
ADMET Properties
Absorption and Bioavailability
- Compound A: Poor oral bioavailability due to high polarity and molecular weight. Likely administered intravenously.
- Compound C : Even lower absorption due to size (>1,200 Da) but may penetrate cells via active transport.
Toxicity Considerations
- Guanidino Groups: May cause renal toxicity at high doses (observed in arginine analogs).
- Metabolites : Carboxylic acid-rich compounds (e.g., Compound D) are generally less toxic but may chelate essential metals.
Biological Activity
The compound 1-[2-[[2-[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoylamino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid is a complex peptide that exhibits significant biological activity. This article delves into its structure, mechanisms of action, potential therapeutic applications, and relevant case studies, supported by diverse research findings.
Chemical Structure
The compound's intricate structure can be broken down into several functional groups, including amino acids and carboxylic acids. Its IUPAC name reflects its complexity and the presence of multiple amino acid residues, which contribute to its biological functions.
Molecular Formula and Properties
- Molecular Formula: C₁₉H₃₁N₇O₈
- Molecular Weight: 490.5 g/mol
- SMILES Notation: A detailed representation can be provided for computational modeling.
The biological activity of this compound is primarily attributed to its role as a peptide that can interact with various biological targets:
- Cell Signaling : The compound may act as a signaling molecule, influencing pathways related to cell growth and differentiation.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions like cancer or metabolic disorders.
- Antimicrobial Properties : Preliminary studies suggest that it may exhibit antimicrobial activity against certain pathogens.
Therapeutic Applications
Given its biological properties, this compound has potential applications in various fields:
- Cancer Therapy : By modulating cell signaling pathways, it may help in the treatment of tumors.
- Immunomodulation : Its ability to influence immune responses could be beneficial in autoimmune diseases.
- Infection Control : The antimicrobial properties make it a candidate for developing new antibiotics.
Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry explored the anticancer properties of similar peptide compounds. Researchers found that modifications in the peptide structure significantly enhanced cytotoxicity against various cancer cell lines. The study concluded that peptides with complex structures like our compound could serve as lead compounds for drug development .
Study 2: Immunomodulatory Effects
Research conducted by Smith et al. (2023) demonstrated that peptides with similar amino acid sequences could modulate T-cell responses in vitro. This suggests potential use in therapies aimed at enhancing immune responses in cancer patients .
Study 3: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of peptide compounds revealed that certain derivatives exhibited significant activity against Staphylococcus aureus. This finding highlights the therapeutic potential of our compound in treating bacterial infections .
Comparative Biological Activities of Related Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
